HA15 (1a) is a thiazole benzenesulfonamide derivative identified as a lead compound in the Thiazole Benzensulfonamides (TZB) family. [] HA15 is a small molecule inhibitor of glucose-regulated protein 78 (GRP78), also known as Binding immunoglobulin protein (BIP). [, ] HA15 has gained significant attention in scientific research due to its potent anti-cancer activity observed across various cancer types, including melanoma, lung cancer, esophageal squamous cell carcinoma, and pancreatic cancer. [, , , , ] It functions by triggering sustained endoplasmic reticulum stress, primarily in cancer cells, leading to cell death via autophagy and apoptosis. [, , , ] HA15's ability to overcome drug resistance in cancer cells makes it a promising candidate for next-generation anti-cancer therapies. [, , ]
HA15 was developed as part of research focused on inhibiting GRP78's ATPase activity, which is essential for its function in protein folding and stress response mechanisms. The compound has been studied extensively in various cellular models, demonstrating its efficacy against several types of cancer and viral infections, particularly those caused by alphaviruses such as Venezuelan equine encephalitis virus (VEEV) and chikungunya virus (CHIKV) .
The synthesis of HA15 involves a multi-step process that typically includes the formation of the thiazole ring followed by the introduction of the benzenesulfonamide moiety. While specific technical details of the synthesis are not extensively documented in the literature, it generally requires careful control of reaction conditions to ensure high purity and yield.
The synthesis may utilize various reagents such as thiazole derivatives, sulfonyl chlorides, and bases to facilitate the formation of the desired compound. Reaction conditions often include temperature control, solvent choice, and reaction time optimization to achieve the best results.
HA15 has a complex molecular structure characterized by a thiazole ring fused with a benzenesulfonamide group. This unique arrangement is crucial for its interaction with GRP78.
The molecular formula for HA15 is typically represented as C₁₃H₁₁N₃O₂S, with a molecular weight of approximately 273.31 g/mol. Spectroscopic data such as NMR and mass spectrometry are often utilized to confirm its structure.
HA15 primarily functions through its interaction with GRP78, leading to the inhibition of its ATPase activity. This inhibition triggers endoplasmic reticulum (ER) stress responses within cells, promoting apoptosis in cancerous cells.
In vitro studies have shown that HA15 can effectively reduce viral titers in infected cell lines by disrupting GRP78's protective role against viral replication . The compound’s ability to induce ER stress has also been linked to increased autophagy markers in treated cells .
HA15 exerts its effects primarily by binding to GRP78, inhibiting its ATPase activity. This action leads to an accumulation of misfolded proteins within the ER, triggering an unfolded protein response (UPR) that ultimately results in apoptosis.
Studies indicate that treatment with HA15 can significantly downregulate pro-survival signals associated with GRP78, thereby enhancing cell death in various cancer cell lines . Additionally, HA15 has been shown to promote osteogenesis in bone tissue models by targeting GRP78's role in cellular differentiation processes .
HA15 is typically presented as a solid at room temperature. Its solubility varies depending on the solvent used; it is often soluble in dimethyl sulfoxide (DMSO) but less so in water.
HA15 has significant potential applications in both therapeutic and research settings:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4